

## Investigational New Drug RG6289 for Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nivegacetor |           |
| Cat. No.:            | B15620104   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

RG6289 is an investigational, second-generation, orally bioavailable small molecule being developed by F. Hoffmann-La Roche for the treatment of Alzheimer's disease.[1][2] It functions as a gamma-secretase modulator (GSM), a class of drugs designed to alter the processing of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides.[3][4] By selectively reducing the levels of aggregation-prone Aβ42 and Aβ40 while increasing the production of Aβ37 and Aβ38, RG6289 aims to slow or prevent the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[3][5] Preclinical and Phase 1 clinical data support its continued development, with a favorable safety and tolerability profile and dose-dependent effects on Aβ biomarkers in healthy volunteers.[5][6] A Phase 2a clinical trial, GABriella, is currently underway to further evaluate its safety, tolerability, and impact on disease-related biomarkers in individuals with early-stage Alzheimer's disease.[7]

## Core Mechanism of Action: Gamma-Secretase Modulation

RG6289 is not a gamma-secretase inhibitor; rather, it allosterically modulates the enzyme complex.[8] Gamma-secretase is a multi-protein complex that sequentially cleaves APP within its transmembrane domain. This process, known as processivity, results in the generation of Aβ



peptides of varying lengths. In Alzheimer's disease, there is a relative overproduction of the longer, more hydrophobic Aβ42 peptide, which readily aggregates to form oligomers and amyloid plaques.

RG6289 is designed to stabilize the interaction between APP and the gamma-secretase complex, promoting earlier cleavage and thus shifting the production away from Aβ42 and Aβ40 towards the shorter, more soluble, and less amyloidogenic Aβ37 and Aβ38 peptides.[1][3] A key advantage of this modulatory approach over direct inhibition is the preservation of gamma-secretase's activity on other critical substrates, such as Notch-1, thereby avoiding mechanism-based toxicities associated with gamma-secretase inhibitors.[3][6][7]





Click to download full resolution via product page

**Caption:** Mechanism of RG6289 as a gamma-secretase modulator.

# Preclinical and Clinical Data Preclinical Findings

In vitro studies demonstrated that RG6289 has a high potency for gamma-secretase modulation, with an activity below 10 nM.[1] It effectively reduced the production of A $\beta$ 42 and A $\beta$ 40 while proportionally increasing A $\beta$ 38 and A $\beta$ 37.[1] This activity was confirmed in animal models, including rodents and primates, where RG6289 showed dose-dependent modulation of A $\beta$  peptides.[1] Importantly, RG6289 has been shown to be selective, with no impact on the processing of other gamma-secretase substrates like Notch-1.[7]

#### **Phase 1 Clinical Trial Data**

A first-in-human, Phase 1 study was conducted in healthy adult and elderly volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG6289.[1][5][6] The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. [6]

Safety and Tolerability: RG6289 demonstrated a favorable safety and tolerability profile.[6] Most adverse events were mild, and their incidence did not increase with the dose.[1] No treatment-or dose-related changes were observed in vital signs, ECG, or other safety laboratory parameters.[6]

Pharmacodynamic Effects on A $\beta$  Biomarkers: The study demonstrated a clear, dose-dependent effect of RG6289 on A $\beta$  peptide levels in both cerebrospinal fluid (CSF) and plasma.[5][7]



| Parameter                                                                                               | Single Dose (up to 36 hours post-dose)           | Multiple Ascending Doses (2 weeks) |
|---------------------------------------------------------------------------------------------------------|--------------------------------------------------|------------------------------------|
| CSF Aβ42 Reduction                                                                                      | Not explicitly stated as a percentage reduction. | Up to ~70% decrease[5][6]          |
| CSF Aβ40 Reduction                                                                                      | Not explicitly stated as a percentage reduction. | Up to ~60% decrease[5][7]          |
| CSF Aβ38 Increase                                                                                       | Not explicitly stated as a percentage increase.  | Up to ~40% increase[5][7]          |
| CSF Aβ37 Increase                                                                                       | Not explicitly stated as a percentage increase.  | Up to ~350% increase[5][7]         |
| CSF Aβ38/Aβ42 Ratio                                                                                     | Up to ~150% increase from baseline[5][7]         | Up to ~400% increase[5][7]         |
| CSF Aβ37/Aβ40 Ratio                                                                                     | Up to ~500% increase from baseline[5][7]         | Up to ~1100% increase[5][7]        |
| Table 1: Summary of Pharmacodynamic Effects of RG6289 on CSF Aβ Biomarkers in a Phase 1 Study.[5][6][7] |                                                  |                                    |

A strong correlation was observed between the reduction of A $\beta$ 42 in plasma and CSF, suggesting that plasma A $\beta$ 42 may serve as a useful surrogate biomarker for central pharmacodynamic activity in future studies.[6]

# Experimental Protocols Phase 1 Study Methodology

- Study Design: A randomized, placebo-controlled, single and multiple ascending dose Phase 1 study.[5][6]
- Participants: Healthy volunteers, including a cohort of elderly individuals (aged 46-70 years for the serial CSF sampling part).[5][7] For the serial CSF sampling portion, 12 volunteers



were randomized (9 to RG6289, 3 to placebo).[5][7]

- Drug Administration: Oral administration of RG6289 or placebo.[6]
- Sample Collection: Plasma and CSF samples were collected. For the single-dose cohort, serial CSF sampling was conducted over a 36-hour period post-dose.[5][7]
- Biomarker Analysis: Aβ peptides (Aβ42, Aβ40, Aβ38, Aβ37) in plasma and CSF were measured using Elecsys® immunoassays (Roche).[5][6]

### **GABriella (Phase 2a) Study Protocol**

The GABriella study is a Phase 2a, double-blind, parallel-group, randomized, placebocontrolled trial designed to evaluate the safety, tolerability, and biomarker effects of RG6289.[7]

- Objective: To investigate the safety and tolerability of RG6289 and its impact on multiple disease-related biomarkers.[7]
- Participants: Approximately 245 individuals who are either cognitively unimpaired with evidence of amyloid pathology or diagnosed with mild cognitive impairment (MCI) due to Alzheimer's disease.[7] Participants are selected for a high rate of amyloid accumulation.[7]
- Inclusion Criteria: Clinical Dementia Rating-Global Score (CDR-GS) of 0 or 0.5, and a baseline amyloid PET centiloid value of at least 24 (with a cap of 15% of patients having over 100 centiloids).[7]
- Study Duration: The trial includes a 2-week baseline period, a 72-week treatment period, and a 4-week follow-up.[7]
- Endpoints: The study will assess safety and tolerability, as well as the effect of RG6289 on biomarkers for amyloid pathology (amyloid-PET), neurodegeneration, synaptic integrity, and inflammation.[7]





Click to download full resolution via product page

Caption: High-level workflow of the GABriella Phase 2a clinical trial.



#### **Future Directions and Conclusion**

RG6289 represents a promising, next-generation therapeutic approach for Alzheimer's disease that targets the foundational amyloid cascade. By modulating gamma-secretase activity rather than inhibiting it, RG6289 offers a potentially safer mechanism to reduce the production of toxic  $A\beta$  species. The robust, dose-dependent biomarker changes observed in the Phase 1 study provide a strong rationale for its continued investigation.

The ongoing GABriella Phase 2a study will be critical in determining if these promising biomarker effects translate into meaningful changes in the pathophysiological processes of Alzheimer's disease in a relevant patient population. Furthermore, a Phase 2/3 trial is planned to test RG6289 in individuals with autosomal dominant Alzheimer's disease, which could provide valuable insights into its potential as a preventative therapy.[1] The data from these upcoming trials will be crucial in defining the future role of RG6289 in the evolving landscape of Alzheimer's disease therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alzforum.org [alzforum.org]
- 2. Gantenerumab Wikipedia [en.wikipedia.org]
- 3. Gamma-secretase modulation: from bench to clinic PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. Pharmacodynamic effect of a new γ-secretase modulator, RG6289, on CSF amyloid-β peptides in a randomized Phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 6. medically.gene.com [medically.gene.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention
   PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Investigational New Drug RG6289 for Alzheimer's Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620104#investigational-new-drug-rg6289-for-alzheimer-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com